molecular formula C12H11NO3 B8166291 1-(Cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene

1-(Cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene

Cat. No.: B8166291
M. Wt: 217.22 g/mol
InChI Key: QMTCVDMLHQNELB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene is an organic compound characterized by its unique structural features, including a cyclopropylmethoxy group, an ethynyl group, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene typically involves multiple steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate alkylating agent.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Nitration of Benzene Ring: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    1-(Cyclopropylmethoxy)-4-ethynylbenzene:

    1-(Cyclopropylmethoxy)-4-nitrobenzene: Lacks the ethynyl group, affecting its electronic properties and reactivity.

    4-Ethynyl-2-nitroanisole: Similar structure but with different substituents, leading to variations in chemical behavior and applications.

Uniqueness: 1-(Cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-ethynyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-9-5-6-12(11(7-9)13(14)15)16-8-10-3-4-10/h1,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTCVDMLHQNELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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